molecular formula C12H16N2O3S B12669768 2-((Bis(2-hydroxyethyl)amino)methyl)-1,2-benzisothiazol-(2H)-one CAS No. 84012-56-6

2-((Bis(2-hydroxyethyl)amino)methyl)-1,2-benzisothiazol-(2H)-one

Cat. No.: B12669768
CAS No.: 84012-56-6
M. Wt: 268.33 g/mol
InChI Key: AWCZYVJHJVSWMM-UHFFFAOYSA-N
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Description

2-[[bis-(2-Hydroxyethyl)amino]methyl]-1,2-benzisothiazol-(2H)-one is a complex organic compound with a unique structure that combines a benzisothiazolone core with bis-(2-hydroxyethyl)amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[bis-(2-Hydroxyethyl)amino]methyl]-1,2-benzisothiazol-(2H)-one typically involves the reaction of benzisothiazolone with bis-(2-hydroxyethyl)amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The process may include steps such as purification through crystallization or distillation to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-[[bis-(2-Hydroxyethyl)amino]methyl]-1,2-benzisothiazol-(2H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-[[bis-(2-Hydroxyethyl)amino]methyl]-1,2-benzisothiazol-(2H)-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[[bis-(2-Hydroxyethyl)amino]methyl]-1,2-benzisothiazol-(2H)-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with similar structural features but different chemical properties.

    Caffeine: A purine alkaloid with distinct biological activities.

    Bis-Tris: A polyalcohol used in complexation of metal ions.

Uniqueness

2-[[bis-(2-Hydroxyethyl)amino]methyl]-1,2-benzisothiazol-(2H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its versatility in scientific research make it a valuable compound in multiple fields.

Properties

CAS No.

84012-56-6

Molecular Formula

C12H16N2O3S

Molecular Weight

268.33 g/mol

IUPAC Name

2-[[bis(2-hydroxyethyl)amino]methyl]-1,2-benzothiazol-3-one

InChI

InChI=1S/C12H16N2O3S/c15-7-5-13(6-8-16)9-14-12(17)10-3-1-2-4-11(10)18-14/h1-4,15-16H,5-9H2

InChI Key

AWCZYVJHJVSWMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2)CN(CCO)CCO

Origin of Product

United States

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